molecular formula C11H10FN B11914996 2-(Aminomethyl)-1-fluoronaphthalene CAS No. 1261453-95-5

2-(Aminomethyl)-1-fluoronaphthalene

Cat. No.: B11914996
CAS No.: 1261453-95-5
M. Wt: 175.20 g/mol
InChI Key: ZWECIOAMZLEDKX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-fluoronaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-fluoronaphthalene can be achieved through several methods. One common approach involves the reaction of 1-fluoronaphthalene with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. Another method involves the use of a Grignard reagent derived from 1-fluoronaphthalene, which reacts with a suitable aminomethylating agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-fluoronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Primary amines

    Substitution: Various substituted naphthalenes depending on the nucleophile used

Scientific Research Applications

2-(Aminomethyl)-1-fluoronaphthalene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-fluoronaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-1-chloronaphthalene
  • 2-(Aminomethyl)-1-bromonaphthalene
  • 2-(Aminomethyl)-1-iodonaphthalene

Uniqueness

2-(Aminomethyl)-1-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it a valuable compound for various applications where these properties are desirable.

Properties

CAS No.

1261453-95-5

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

(1-fluoronaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10FN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7,13H2

InChI Key

ZWECIOAMZLEDKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)CN

Origin of Product

United States

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